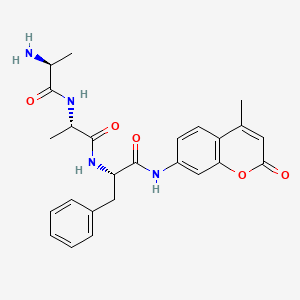

Ala-Ala-Phe-AMC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H28N4O5 |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1 |

Clave InChI |

FVRLYIFIDKXFHU-FTRWYGJKSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N |

Secuencia |

AAF |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ala-Ala-Phe-AMC: A Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanyl-L-phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a highly sensitive fluorogenic substrate widely utilized in biochemical and biomedical research for the detection and characterization of protease activity. Its utility lies in the principle of fluorescence resonance energy transfer (FRET) quenching, where the non-fluorescent peptide is cleaved by a specific protease to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in enzyme assays and inhibitor screening.

Chemical Structure and Properties

This compound is a tripeptide linked to a fluorescent aminomethylcoumarin group. The IUPAC name for this compound is 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H28N4O5 | [2][3][4][5] |

| Molecular Weight | 464.51 g/mol | [2][3][4][5] |

| Appearance | White powder | |

| Solubility | Ethanol: 20 mg/mL, DMSO: 10 mM | [1][6] |

| Storage Temperature | 2-8 °C | |

| SMILES String | CC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 | [1] |

Table 2: Spectral and Fluorogenic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Reference |

| Excitation Wavelength (λex) | 341 - 380 nm | |

| Emission Wavelength (λem) | 430 - 460 nm | |

| Molar Extinction Coefficient (ε) | >17,500 L/(mol*cm) in ethanol | [7] |

| Fluorescence Quantum Yield (Φ) | 0.88 in PBS | [4] |

Mechanism of Action: Enzymatic Cleavage

This compound serves as a substrate for proteases that exhibit specificity for a phenylalanine residue at the P1 position. The primary enzymes known to cleave this substrate are chymotrypsin and tripeptidyl peptidase II (TPPII). The cleavage occurs at the amide bond between the C-terminus of the phenylalanine residue and the 7-amino group of the 4-methylcoumarin.

Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC is quenched when it is part of the parent peptide. Therefore, the rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the enzyme.

Experimental Protocols

The following provides a generalized protocol for a chymotrypsin or TPPII activity assay using this compound. It is crucial to optimize the specific concentrations and incubation times for each experimental setup.

Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Enzyme (Chymotrypsin or TPPII)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT for TPPII)[6]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure

-

Prepare Reagents:

-

Dilute the this compound stock solution to the desired working concentration (e.g., 100 µM) in the assay buffer.[6]

-

Prepare serial dilutions of the enzyme in the assay buffer.

-

-

Set up the Reaction:

-

Add a defined volume of the enzyme dilution to each well of the microplate.

-

For negative controls, add assay buffer without the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.[6]

-

-

Initiate the Reaction:

-

Add the this compound working solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence reader.

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the V₀ values against the enzyme concentrations to determine the enzyme kinetics.

-

Applications in Research and Drug Development

The high sensitivity and specificity of this compound make it a valuable tool in various research and drug development applications:

-

Enzyme Kinetics and Characterization: It is used to determine key kinetic parameters such as Kₘ and kcat for chymotrypsin, TPPII, and other related proteases.

-

High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature of the assay allows for rapid and automated screening of large compound libraries to identify potential protease inhibitors.

-

Diagnostics: Assays based on this compound can be developed to measure protease activity in biological samples, which may serve as biomarkers for various diseases.

-

Cellular and in vivo Imaging: While less common for this specific substrate, similar fluorogenic probes are used to visualize protease activity in living cells and organisms.

Conclusion

This compound is a robust and reliable fluorogenic substrate for the continuous monitoring of protease activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals in the field of enzymology and beyond. The quantitative data and methodologies provided in this guide serve as a valuable resource for the effective utilization of this important biochemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 3. assaygenie.com [assaygenie.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. SYNTHON Chemicals Shop | 7-Amino-4-methylcoumarin | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

A Deep Dive into the Ala-Ala-Phe-AMC Fluorogenic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) fluorogenic assay. This versatile assay is a cornerstone in the study of proteolytic enzymes, particularly those with chymotrypsin-like activity, and plays a critical role in basic research and drug discovery.

Core Principle: A Fluorescence-Based Reporter System

The this compound assay is a highly sensitive and continuous method for measuring the activity of specific proteases. The fundamental principle lies in the enzymatic cleavage of a synthetic peptide substrate, this compound. This substrate links the tripeptide sequence Alanine-Alanine-Phenylalanine to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact, conjugated form, the fluorescence of the AMC group is quenched.[1][2] Upon enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC moiety by a protease with appropriate specificity, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity under investigation.

The fluorophore 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.

Enzymatic Targets of the this compound Substrate

The tripeptide sequence "Ala-Ala-Phe" is recognized and cleaved by several proteases, making this assay applicable to a range of enzymes, including:

-

Chymotrypsin and Chymotrypsin-like Proteases: Chymotrypsin, a digestive serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. The Ala-Ala-Phe sequence is an effective substrate for measuring chymotrypsin activity.

-

The 20S Proteasome (Chymotrypsin-like Activity): The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell. It possesses multiple catalytic activities, one of which is the chymotrypsin-like activity mediated by the β5 subunit. The this compound substrate can be used to specifically measure this activity, which is a key target in cancer therapy.

-

Tripeptidyl Peptidase II (TPPII): TPPII is a large, cytosolic exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides.[3][4] Its activity is implicated in various cellular processes, including protein degradation and cell growth.[4] this compound serves as a fluorogenic substrate for determining TPPII activity.[3][5]

Quantitative Data Summary

The this compound assay is instrumental in determining key enzymatic parameters and the potency of inhibitors. The following tables summarize representative quantitative data for enzymes that cleave this substrate and their inhibitors.

Table 1: Kinetic Parameters of Enzymes Utilizing this compound

| Enzyme | Substrate | Km | Vmax | Notes |

| α-Chymotrypsin | This compound | Not explicitly found | Not explicitly found | The assay is widely used for kinetic analysis of chymotrypsin. Formalin has been shown to act as a competitive inhibitor, increasing the Km value.[6] |

| 20S Proteasome (Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr-AMC | Complex Kinetics | Complex Kinetics | The hydrolysis of similar substrates by the 20S proteasome exhibits complex kinetic behavior, including hysteresis and substrate inhibition, and does not follow simple Michaelis-Menten kinetics.[7][8][9] |

| Tripeptidyl Peptidase II (TPPII) | This compound | Not explicitly found | >850 pmol/min/µg | The specific activity of recombinant human TPPII has been measured using this substrate.[10] |

Table 2: Inhibitor IC50 Values Determined with AMC-Based Assays

| Enzyme | Inhibitor | Substrate | IC50 |

| Human Chymotrypsin | Chymostatin | Suc-AAPF-AMC | 0.8 nM |

| 20S Proteasome (Chymotrypsin-like) | MG-132 | Not specified | 24.2 nM |

| 20S Proteasome (Chymotrypsin-like) | (R)-MG-132 | Not specified | 0.22 µM |

| 20S Proteasome (Chymotrypsin-like) | MG-132 | Suc-LLVY-Glo | 9 nM |

Table 3: Assay Performance Metrics

| Parameter | Typical Value | Interpretation |

| Signal-to-Background (S/B) Ratio | > 2 | Indicates a clear distinction between the signal and the baseline noise. |

| Z'-Factor | > 0.5 | A value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[11][12] |

Experimental Protocols

The following sections provide detailed methodologies for performing the this compound fluorogenic assay.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2. The optimal buffer composition may vary depending on the enzyme being studied.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the enzyme of interest in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Store this solution at -20°C, protected from light.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in DMSO at a high concentration.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in the assay buffer to final concentrations ranging from 0 to 100 µM.

-

Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to obtain the slope.

-

-

Enzymatic Reaction:

-

In a black, flat-bottom 96-well plate, add the following components in order:

-

Assay Buffer

-

Inhibitor or vehicle (DMSO)

-

Enzyme solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the this compound substrate. The final substrate concentration should ideally be at or below the Km value if known, or determined empirically. A typical starting concentration is 10-100 µM.

-

Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis

-

Calculate the Reaction Rate:

-

For each well, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the curve. The result will be in RFU/min.

-

-

Convert RFU/min to pmol/min:

-

Use the slope from the AMC standard curve to convert the reaction rates from RFU/min to pmol/min.

-

Activity (pmol/min) = (V₀ (RFU/min) / Slope of AMC standard curve (RFU/pmol))

-

-

Determine IC50 Values (for inhibition assays):

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

Mandatory Visualizations

Signaling Pathway: Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of the non-fluorescent substrate to yield a fluorescent product.

Experimental Workflow of the this compound Assay

Caption: Step-by-step workflow for conducting the this compound fluorogenic assay.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. amsbio.com [amsbio.com]

- 4. Tripeptidyl-peptidase II: Update on an oldie that still counts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. researchgate.net [researchgate.net]

Measuring Chymotrypsin Activity: An In-depth Technical Guide to Using Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate L-Alanyl-L-Alanyl-L-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) for the sensitive and continuous measurement of chymotrypsin activity. Chymotrypsin, a key serine protease involved in digestion and other physiological processes, is a significant target in drug discovery and a crucial enzyme in various research applications.

Introduction to Chymotrypsin and Fluorogenic Assays

Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine. Its catalytic activity relies on a well-characterized "catalytic triad" of serine, histidine, and aspartate residues within its active site.[1]

Fluorogenic assays offer a highly sensitive method for continuously monitoring enzyme activity. These assays employ substrates that are non-fluorescent or have low fluorescence until they are cleaved by the enzyme. The enzymatic reaction releases a highly fluorescent molecule, and the resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

This compound is a specific and sensitive substrate for chymotrypsin and chymotrypsin-like proteases. The peptide sequence Ala-Ala-Phe mimics the natural cleavage site of chymotrypsin. Upon hydrolysis of the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released.

Mechanism of Action

The measurement of chymotrypsin activity using this compound is based on the enzymatic hydrolysis of the substrate, which liberates the fluorophore 7-amino-4-methylcoumarin (AMC).

Enzymatic Cleavage of this compound

The core of the assay is the chymotrypsin-catalyzed cleavage of the peptide bond C-terminal to the phenylalanine residue in the this compound substrate. This reaction releases the AMC fluorophore, which exhibits significantly enhanced fluorescence compared to the intact substrate.

Chymotrypsin Catalytic Mechanism

Chymotrypsin employs a catalytic triad composed of Serine-195, Histidine-57, and Aspartate-102 to hydrolyze the peptide bond. The mechanism proceeds through acylation and deacylation steps.

Data Presentation

This section summarizes the key quantitative data for the components involved in the chymotrypsin activity assay using this compound.

Physicochemical Properties of Substrate and Fluorophore

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Alanyl-L-Alanyl-L-Phenylalanine-7-amido-4-methylcoumarin | This compound | C₂₅H₂₈N₄O₅ | 464.51 |

| 7-Amino-4-methylcoumarin | AMC | C₁₀H₉NO₂ | 175.18 |

Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | 345 - 380 | Optimal excitation can vary depending on buffer conditions and instrumentation. |

| Emission Maximum (λem) | 440 - 460 | A significant Stokes shift is observed. |

Kinetic Parameters of Chymotrypsin with Fluorogenic Substrates

| Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Suc-Ala-Ala-Pro-Phe-pNA * | ~20 - 60 | Not Reported | Not Reported | Not Reported | pH 7.8, 25°C |

| Various Peptide-AMC Substrates | Varies widely | Not Reported | Varies widely | Varies widely | Dependent on peptide sequence |

Note: Data for the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is provided as a proxy due to the lack of available data for this compound. Kinetic parameters are highly dependent on the specific substrate and experimental conditions.

Experimental Protocols

The following is a detailed methodology for a continuous kinetic assay of chymotrypsin activity using this compound.

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Preparation of Solutions

-

Assay Buffer: 20 mM Tris-HCl, 5 mM TCEP, pH 7.4. Prepare fresh and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The concentration should be determined by measuring absorbance at 280 nm. Store in aliquots at -20°C.

-

Working Enzyme Solution: Immediately before the assay, dilute the chymotrypsin stock solution to the desired final concentration (e.g., 10 nM) in the assay buffer. Keep on ice.

-

Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 71 µM).

Assay Procedure

-

Set up the microplate reader: Set the excitation wavelength to ~370 nm and the emission wavelength to ~460 nm. Set the temperature to 25°C.

-

Prepare the reaction mixture: In a 96-well black microplate, add the assay buffer to each well.

-

Add the substrate: Add the working substrate solution to each well to achieve the final desired concentration.

-

Initiate the reaction: Add the working enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Measure fluorescence: Immediately start measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis:

-

Plot fluorescence intensity versus time for each reaction.

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the curve.

-

The rate of the reaction can be converted to the concentration of product formed by creating a standard curve with known concentrations of free AMC.

-

Conclusion

The use of this compound provides a robust and sensitive method for measuring chymotrypsin activity. This technical guide outlines the fundamental principles, presents key data, and provides a detailed experimental protocol to aid researchers in accurately quantifying the activity of this important enzyme. Careful consideration of substrate and enzyme concentrations, as well as buffer conditions, is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to Measuring Proteasome Activity Using Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for measuring the chymotrypsin-like activity of the proteasome using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC or AAF-AMC).

Introduction: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. It plays a crucial role in maintaining cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key proteins involved in processes like cell cycle progression, signal transduction, and apoptosis.[1][2][3] The central enzyme in this pathway is the 26S proteasome, a large, multi-catalytic protease complex.[1][3]

The 26S proteasome is composed of a 20S core particle (CP), which contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated proteins into the 20S core for degradation.[3][4] The 20S proteasome possesses three main types of peptidase activities:

-

Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues.

-

Trypsin-like (T-L): Cleaves after basic residues.

-

Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.

Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the proteasome a significant therapeutic target.[1] Accurate measurement of its activity is therefore essential for basic research and drug development.

Principle of the AAF-AMC Assay

Fluorogenic peptide substrates are routinely used to monitor the distinct enzymatic activities of the proteasome.[5] The AAF-AMC assay specifically measures the chymotrypsin-like activity.

The substrate, this compound, consists of a tripeptide sequence recognized by the chymotrypsin-like active site, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome, free AMC is released, which emits a strong fluorescent signal. The rate of this fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity.

Diagram: Principle of the AAF-AMC Proteasome Assay

Caption: Cleavage of AAF-AMC by the proteasome releases fluorescent AMC.

Detailed Experimental Protocol

This protocol provides a general framework for measuring chymotrypsin-like activity in purified proteasome preparations or cell lysates using a 96-well plate format.

3.1. Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (DTT and ATP should be added fresh).[6]

-

Purified 20S or 26S Proteasome: Or cell lysate prepared in a suitable lysis buffer (e.g., hypotonic buffer with 0.5% NP-40, avoiding protease inhibitors).[7]

-

AAF-AMC Substrate: Stock solution of 10 mM in DMSO. Store at -20°C, protected from light.

-

Proteasome Inhibitor (Control): MG-132 or Bortezomib. Stock solution of 10 mM in DMSO. Store at -20°C.

-

AMC Standard: 1 mM stock solution in DMSO for creating a standard curve.[7]

-

Equipment: Black, flat-bottom 96-well microplate, fluorescence microplate reader, incubator.

3.2. Experimental Workflow

Diagram: Experimental Workflow for Proteasome Activity Assay

Caption: Workflow from reagent preparation to data analysis.

3.3. Assay Procedure

-

AMC Standard Curve:

-

Reaction Setup:

-

Set up reactions in triplicate in a black 96-well plate.

-

Sample Wells: Add your sample (e.g., 10-50 µg of cell lysate or 1-5 nM purified proteasome) to the wells.

-

Inhibitor Control Wells: To a parallel set of sample wells, add a specific proteasome inhibitor (e.g., MG-132 to a final concentration of 10-20 µM) to differentiate proteasome-specific activity from that of other proteases.[7]

-

Blank Well: Contains Assay Buffer and substrate only, to measure background fluorescence.

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes. This allows inhibitors to interact with the enzyme and equilibrates the plate to the reaction temperature.[9]

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of AAF-AMC by diluting the stock in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the AAF-AMC working solution to all wells (final concentration typically 25-100 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). Use an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7][8][10]

-

3.4. Data Analysis

-

Subtract the background fluorescence (from the blank well) from all readings.

-

Calculate the initial velocity (V) of the reaction by determining the slope of the linear portion of the fluorescence vs. time plot (in RFU/min).

-

Use the slope of the AMC standard curve (RFU/pmol) to convert the reaction velocity from RFU/min to pmol of AMC/min.

-

The proteasome-specific activity is the difference between the activity in the absence and presence of the specific inhibitor.

-

For inhibitor studies, plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using fluorogenic proteasome substrates. Note that values can vary based on experimental conditions like enzyme source, purity, buffer composition, and temperature.

Table 1: Kinetic Parameters for Proteasome Substrates

| Parameter | Substrate | Value | Enzyme Source | Notes |

|---|---|---|---|---|

| Km | Suc-LLVY-AMC | ~48 µM | Rabbit Muscle 20S | Represents chymotrypsin-like activity.[11] |

| kcat/Km | Abz-GPA-Leu-Ala-Nba | 13,000 M⁻¹s⁻¹ | 20S Proteasome | Measures branched-chain amino acid preferring (BrAAP) activity, related to CT-L.[12][13] |

Table 2: IC₅₀ Values of Common Proteasome Inhibitors (Chymotrypsin-Like Activity)

| Inhibitor | IC₅₀ (nM) | Cell Line / Enzyme Source | Notes |

|---|---|---|---|

| Bortezomib | 5 - 20 nM | Various Hematological Malignancies | A potent, reversible inhibitor of the β5 (CT-L) subunit.[14] |

| Carfilzomib | 5 - 15 nM | Various Hematological Malignancies | An irreversible inhibitor, also targeting the β5 subunit.[14] |

| MG-132 | ~100 - 200 nM | Purified Proteasome / Cell Lysates | A widely used, reversible peptide aldehyde inhibitor. |

| Lactacystin | ~200 - 500 nM | Purified Proteasome | An irreversible inhibitor that covalently modifies the catalytic threonine of the β5 subunit. |

Context: The Ubiquitin-Proteasome Pathway

Measuring the catalytic activity of the isolated proteasome is a direct biochemical assay. However, in a cellular context, this activity is the final step of a complex regulatory cascade known as the Ubiquitin-Proteasome Pathway (UPP). Understanding this pathway provides the biological context for the assay.

Diagram: The Ubiquitin-Proteasome Pathway (UPP)

Caption: Overview of the protein degradation cascade via the UPP.

The UPP begins with the covalent attachment of multiple ubiquitin molecules to a target protein, a process carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase).[2][4] This polyubiquitin chain acts as a recognition signal for the 19S regulatory particle of the 26S proteasome, which then initiates the degradation of the tagged protein.[1][2]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ubiqbio.com [ubiqbio.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Ala-Ala-Phe-AMC (L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the fluorogenic protease substrate Ala-Ala-Phe-AMC, including its chemical properties, applications in enzyme activity assays, detailed experimental protocols, and the relevant signaling pathways of the enzymes it is used to study.

Product Information and CAS Number

This compound is a sensitive and specific fluorogenic substrate for several proteases, most notably chymotrypsin, Tripeptidyl Peptidase I (TPP1), and Tripeptidyl Peptidase II (TPP2).[1][2] Its utility lies in the release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond, providing a direct measure of enzyme activity.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 62037-41-6 | [2][3][4][5] |

| Molecular Formula | C₂₅H₂₈N₄O₅ | [1][2][3] |

| Molecular Weight | 464.51 g/mol | [1][2][3][4] |

| Purity | ≥98% (as determined by TLC) | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in ethanol (20 mg/mL) and DMSO. | [3] |

| Storage Temperature | 2-8°C | [3] |

| Excitation Wavelength (of AMC) | 340-380 nm | N/A |

| Emission Wavelength (of AMC) | 430-460 nm | N/A |

Principle of Detection

The enzymatic activity is quantified by measuring the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC). In its substrate-bound form, the fluorescence of AMC is quenched. Upon proteolytic cleavage, the free AMC fluoresces, and the rate of its formation is proportional to the enzyme activity.

Experimental Protocols

The following are detailed protocols for the use of this compound in measuring the activity of Tripeptidyl Peptidase I (TPP1) and Tripeptidyl Peptidase II (TPP2).

Tripeptidyl Peptidase I (TPP1) Enzyme Activity Assay

This protocol is adapted from a study on neuronal ceroid lipofuscinosis type 2.

Materials:

-

Cell lysates

-

Acetate buffer (pH 4.0)

-

This compound (Sigma, Cat. No. A3401)

-

0.5 M EDTA (pH 12.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, prepare the reaction mixture by combining 15 µg of cell lysate with acetate buffer (pH 4.0).

-

Add this compound to the reaction mixture to a final concentration of 62.5 µM. The total reaction volume should be 150 µL.

-

Incubate the plate at 37°C for 20 hours.

-

Stop the reaction by adding 100 µL of 0.5 M EDTA (pH 12.0).

-

Measure the fluorescence of the released AMC using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

A standard curve using free AMC should be generated to convert fluorescence units to molar amounts of product.

In Vitro Tripeptidyl Peptidase II (TPP2) Inhibition Assay

This protocol is designed to measure the inhibitory effect of compounds on TPP2 activity.

Materials:

-

Purified TPP2 enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

This compound substrate stock solution in DMSO

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In the wells of a 96-well black microplate, add 50 µL of the inhibitor dilutions. For control (uninhibited) and blank wells, add 50 µL of Assay Buffer.

-

Add 25 µL of purified TPP2 enzyme solution (to a final concentration of 1-5 nM) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of this compound substrate solution (to a final concentration of 10-50 µM) to all wells.

-

Immediately begin monitoring the increase in fluorescence at 37°C in the microplate reader (Excitation: 380 nm, Emission: 460 nm).

-

Record measurements every 1-2 minutes for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value for the inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Associated Signaling Pathways

While this compound is a tool for measuring enzyme activity rather than a direct participant in signaling, the enzymes it helps to characterize are involved in significant cellular pathways.

Tripeptidyl Peptidase II (TPP2) and the ERK1/2 Pathway

TPP2 is a large, cytosolic serine exopeptidase that functions downstream of the proteasome in intracellular protein degradation. Recent research has indicated that TPP2 can influence major signal transduction pathways. Specifically, inhibition of TPP2 has been shown to rapidly decrease the levels of active, di-phosphorylated Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2 in the nucleus. This suggests that TPP2 activity is important for maintaining the phosphorylation status and activity of ERK1/2, which are key regulators of cell proliferation, differentiation, and survival.

Chymotrypsin and Protease-Activated Receptors (PARs)

Chymotrypsin, a digestive enzyme, can also act as a signaling molecule in the gut by cleaving and activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. Activation of PAR2 by chymotrypsin can trigger downstream signaling cascades, including the ERK1/2 pathway, and promote the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10). Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists like thrombin.

References

- 1. E2G [e2g-portal.stanford.edu]

- 2. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]

- 3. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]

The Discovery and Development of AMC-Based Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteolytic enzymes is fundamental to understanding a vast array of physiological and pathological processes, including apoptosis, signal transduction, blood coagulation, and cancer. A cornerstone of this research has been the development of sensitive and specific assays to measure protease activity. Among the most widely adopted tools are fluorogenic peptide substrates based on 7-amino-4-methylcoumarin (AMC). This technical guide provides a comprehensive overview of the discovery, development, and application of AMC-based peptide substrates, offering detailed methodologies and data for researchers in basic science and drug discovery.

AMC-based substrates are synthetic peptides with a C-terminal AMC fluorophore attached via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] This direct relationship between enzyme activity and fluorescence signal provides a highly sensitive and continuous assay format, ideal for kinetic studies and high-throughput screening. The excitation maximum for AMC is approximately 342-351 nm, with an emission maximum around 440-441 nm.[1][2]

I. Core Principles and Design

The design of an effective AMC-based peptide substrate hinges on two key elements: the peptide sequence that confers specificity for the target enzyme and the fluorogenic reporter, AMC. The peptide portion is engineered to mimic the natural cleavage site of the protease of interest, ensuring that the substrate is selectively processed. This specificity is crucial for accurately measuring the activity of a single protease within a complex biological sample.

A related and noteworthy development is the use of 7-amino-4-carbamoylmethylcoumarin (ACC) as a fluorophore. ACC offers a significant advantage with an approximately three-fold higher quantum yield than AMC, leading to enhanced fluorescence sensitivity.[3] This allows for assays to be performed with lower concentrations of both enzyme and substrate.[3]

II. Synthesis of AMC-Based Peptide Substrates

The primary method for synthesizing peptide-AMC conjugates is Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Methodology: Fmoc Solid-Phase Synthesis of a Peptide-AMC Substrate

1. Resin Selection and Preparation:

-

Resin Choice: For the synthesis of C-terminally labeled peptide-AMCs, specialized resins pre-loaded with an amino acid-AMC derivative are often used.[1] Alternatively, a Rink Amide resin can be employed, with the AMC moiety coupled to the first amino acid in solution before its attachment to the resin.

-

Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure accessibility of the reactive sites.[1]

2. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

-

Repeat: These deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.

3. Cleavage and Deprotection:

-

Final Fmoc Removal: The Fmoc group of the final amino acid is removed as described above.

-

Cleavage from Resin: The peptide-AMC conjugate is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

III. Experimental Protocols: Measuring Protease Activity

The following is a generalized protocol for a kinetic assay of a protease using an AMC-based substrate.

Detailed Methodology: Protease Kinetic Assay

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer specific to the enzyme of interest. This buffer should maintain the optimal pH for enzyme activity and may contain salts or other cofactors.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store it on ice.

-

Substrate Stock Solution: Dissolve the AMC-based peptide substrate in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

AMC Standard Solution: Prepare a stock solution of free 7-amino-4-methylcoumarin in DMSO for generating a standard curve to quantify the amount of cleaved substrate.

2. Assay Setup:

-

Perform the assay in a 96-well or 384-well black microplate to minimize light scattering and background fluorescence.

-

Prepare a serial dilution of the AMC standard in assay buffer to generate a standard curve.

-

For the kinetic assay, add the assay buffer and the substrate to the wells. The final substrate concentration should ideally span a range around the Michaelis constant (Km) of the enzyme.

-

Include appropriate controls: a "no enzyme" control to measure background substrate hydrolysis and a "no substrate" control to measure background fluorescence from the enzyme solution.

3. Data Acquisition:

-

Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]

4. Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.

-

Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the rate of change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., moles/minute) using the standard curve.

-

Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

IV. Applications in Key Signaling Pathways

AMC-based peptide substrates have been instrumental in elucidating the roles of proteases in critical signaling pathways.

A. Caspase Signaling Pathway in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. The activity of caspases is a hallmark of apoptosis. Specific AMC-based substrates have been developed to measure the activity of different caspases. For example, Ac-DEVD-AMC is a widely used substrate for effector caspases such as caspase-3 and caspase-7.[4] The cleavage of this substrate is a reliable indicator of apoptotic activity.

B. Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from target proteins, thereby regulating their degradation. Ubiquitin-AMC (Ub-AMC) is a fluorogenic substrate used to measure the activity of DUBs and the proteasome.[5] Cleavage of the amide bond between the C-terminus of ubiquitin and AMC by a DUB results in a fluorescent signal.

V. Role in Drug Discovery

AMC-based peptide substrates are invaluable in drug discovery, particularly for the identification and characterization of protease inhibitors. High-throughput screening (HTS) campaigns routinely employ these substrates to rapidly screen large compound libraries for potential inhibitors.

Workflow for Protease Inhibitor Discovery

VI. Quantitative Data Summary

The following tables summarize key quantitative data for a selection of proteases and their corresponding AMC-based substrates. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |

| Thrombin | Boc-VPR-AMC | 61 | 53.8 | 1.0 x 10⁸ |

| Trypsin | Boc-QAR-AMC | 1.41 | 9.27 | 1.52 x 10⁵ |

| PmC11 Protease | Ac-VLTK-AMC | 20.4 | 3.3 | 1.6 x 10⁵ |

| UCH-L3 (DUB) | Ubiquitin-AMC | Diffusion-limited | N/A | > 10⁷ |

VII. Conclusion

AMC-based peptide substrates have revolutionized the study of proteases by providing a sensitive, continuous, and high-throughput method for measuring their activity. From fundamental kinetic studies to large-scale drug discovery screens, these fluorogenic probes have become an indispensable tool for researchers. The ongoing development of new peptide sequences and improved fluorophores, such as ACC, continues to expand the utility and sensitivity of these assays, promising further insights into the complex roles of proteases in health and disease.

References

- 1. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bdbiosciences.com [bdbiosciences.com]

Methodological & Application

Application Note and Protocol: Chymotrypsin Activity Assay Using Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a key serine protease involved in the digestion of proteins in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] The enzymatic activity of chymotrypsin is a critical parameter in various research areas, including digestive physiology, enzymology, and drug discovery, particularly in the screening of protease inhibitors.

This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for determining chymotrypsin activity. The assay utilizes the synthetic peptide substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC). The principle of the assay is based on the enzymatic cleavage of the amide bond between phenylalanine and AMC by chymotrypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence intensity is directly proportional to the chymotrypsin activity. The fluorescence of the released AMC can be monitored kinetically, providing a real-time measurement of enzyme activity.[2][3]

Principle of the Assay

The fluorogenic substrate, this compound, is essentially non-fluorescent. In the presence of chymotrypsin, the enzyme recognizes the phenylalanine residue and cleaves the peptide bond, liberating free AMC. The free AMC molecule is highly fluorescent, with an excitation maximum in the range of 360-380 nm and an emission maximum between 440-460 nm.[2][3] The rate of increase in fluorescence is measured over time and can be used to calculate the chymotrypsin activity.

Signaling Pathway Diagram

Caption: Enzymatic reaction of chymotrypsin with this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | This compound | |

| Enzyme | Chymotrypsin | |

| Product (Fluorophore) | 7-amino-4-methylcoumarin (AMC) | [2][3] |

| Excitation Wavelength | 360 - 380 nm | [2] |

| Emission Wavelength | 440 - 460 nm | [2] |

| Assay Format | 96-well plate, kinetic measurement | |

| Detection Limit | As low as 0.01 mU of Chymotrypsin | [4] |

Experimental Protocol

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (fluorogenic substrate)

-

7-amino-4-methylcoumarin (AMC) standard

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium Chloride (CaCl2)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with kinetic measurement capabilities

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl containing 10 mM CaCl2. Adjust the pH to 8.0 at 25°C.

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a working solution, dilute the stock solution in assay buffer to the desired concentration (e.g., 0.1 - 1 µg/mL).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

-

Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 µM.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in anhydrous DMSO.

-

AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).[4]

Assay Procedure

-

Prepare the 96-well plate:

-

Standard Curve: Add 100 µL of each AMC standard curve solution to separate wells.

-

Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of substrate working solution.

-

Blank (No Substrate): Add 50 µL of chymotrypsin working solution and 50 µL of assay buffer.

-

Samples: Add 50 µL of the chymotrypsin working solution (or sample containing chymotrypsin) to each well.

-

-

Pre-incubate: Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 50 µL of the substrate working solution to the sample and blank (no enzyme) wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.

-

Measure fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity every minute for at least 15-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis

-

Plot the AMC Standard Curve: Subtract the fluorescence reading of the 0 AMC standard from all other standard readings. Plot the background-subtracted fluorescence values against the known concentrations of AMC to generate a standard curve. Determine the equation of the line (y = mx + c).

-

Calculate the Rate of Reaction: For each sample, determine the change in fluorescence intensity per minute (ΔF/min) from the linear portion of the kinetic curve.

-

Determine Chymotrypsin Activity: Use the standard curve to convert the ΔF/min to the amount of AMC produced per minute (nmol/min). One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature. The activity can be calculated using the following formula:

Activity (U/mL) = (nmol of AMC produced per min) / (Volume of enzyme in mL)

Experimental Workflow Diagram

Caption: A streamlined workflow for the chymotrypsin activity assay.

Conclusion

The this compound chymotrypsin assay is a robust, sensitive, and continuous method for determining enzyme activity. This protocol provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure chymotrypsin activity in various samples. The use of a fluorogenic substrate allows for real-time monitoring of the enzymatic reaction, making it suitable for high-throughput screening of chymotrypsin inhibitors. Adherence to proper reagent preparation and data analysis procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 20S Proteasome Activity Assay Using Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the 26S proteasome, a pivotal component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] The UPS is fundamental in maintaining protein homeostasis and regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Consequently, dysregulation of proteasome activity is implicated in numerous pathologies, such as cancer and neurodegenerative diseases, rendering the proteasome a significant therapeutic target.[1]

These application notes provide a comprehensive protocol for measuring the in vitro activity of the 20S proteasome's chymotrypsin-like activity using the fluorogenic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). While other substrates like Ala-Ala-Phe-AMC can also be utilized to measure chymotrypsin-like activity, Suc-LLVY-AMC is widely documented and validated for this purpose.[2][3] This assay serves as a fundamental tool for investigating proteasome function, screening for potential inhibitors, and characterizing the kinetic properties of novel compounds.

Principle of the Assay

The in vitro 20S proteasome activity assay is predicated on the enzymatic cleavage of a specific fluorogenic peptide substrate by the proteasome's active sites. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1][4][5][6] This assay employs a peptide sequence recognized by the chymotrypsin-like active site, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] Upon cleavage of the peptide by the proteasome, AMC is liberated, leading to a quantifiable increase in fluorescence. The rate of AMC release is directly proportional to the proteasome's enzymatic activity.

Materials and Reagents

| Reagent/Material | Supplier and Catalog No. (Example) | Storage Temperature |

| Purified 20S Proteasome | R&D Systems, Cat# E-360 | -80°C |

| Suc-Leu-Leu-Val-Tyr-AMC | R&D Systems, Cat# S-280 | -20°C, protected from light |

| This compound | Sigma-Aldrich, Cat# A62037 | 2-8°C, protected from light |

| MG-132 (Proteasome Inhibitor) | Sigma-Aldrich, Cat# M7449 | -20°C |

| Lactacystin (Proteasome Inhibitor) | Chemicon, Part No. 90208 | -20°C |

| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich, Cat# A9891 | -20°C, protected from light |

| 10X Assay Buffer | See composition below | 4°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, Cat# D2650 | Room Temperature |

| Black, flat-bottom 96-well microplates | Corning, Cat# 3631 | Room Temperature |

| Fluorescence microplate reader | N/A | N/A |

10X Assay Buffer Composition:

-

500 mM HEPES, pH 7.6

-

10 mM EDTA

Note: For cell lysate preparations, a lysis buffer is required. A common lysis buffer consists of 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, and 1% Triton X-100.[7] The addition of 2 mM ATP to the lysis buffer can enhance the recovery of intact 26S proteasome.[7]

Experimental Protocols

A. Reagent Preparation

-

1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 10X Assay Buffer 1:10 with deionized water.

-

Substrate Stock Solution (10 mM): Dissolve the Suc-LLVY-AMC or this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C and protect from light.

-

AMC Standard Stock Solution (1 mM): Dissolve the AMC standard in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C and protect from light.

-

Inhibitor Stock Solution (e.g., 2.5 mM MG-132): Dissolve MG-132 in DMSO to a final concentration of 2.5 mM. Store in aliquots at -20°C.

-

20S Proteasome Working Solution: On the day of the experiment, thaw the purified 20S proteasome on ice and dilute to the desired concentration in 1X Assay Buffer. The final concentration in the assay is typically around 0.2 µg per well.[8]

B. AMC Standard Curve Generation

-

Prepare AMC dilutions: Perform a serial dilution of the AMC standard stock solution in 1X Assay Buffer to obtain concentrations ranging from 0 to 10 µM.

-

Plate setup: Add 100 µL of each AMC dilution to separate wells of a black 96-well plate. Include a blank well with 100 µL of 1X Assay Buffer.

-

Fluorescence measurement: Read the fluorescence at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

-

Plot the standard curve: Plot the fluorescence intensity (RFU) against the AMC concentration (µM). This curve will be used to convert the kinetic assay data from RFU/min to µmol/min.

C. Proteasome Activity Assay with Purified 20S Proteasome

-

Plate setup: Add the following components to each well of a black 96-well plate. It is recommended to perform each condition in duplicate or triplicate.

| Component | Volume per well | Final Concentration |

| 1X Assay Buffer | Variable | N/A |

| 20S Proteasome Working Solution | 10 µL | 0.2 µ g/well |

| Inhibitor or Vehicle (DMSO) | 1 µL | Varies |

| Total Volume | 90 µL |

-

Pre-incubation: If using an inhibitor, add it to the appropriate wells and pre-incubate the plate at 37°C for 15-30 minutes. For wells without inhibitor, add the same volume of vehicle (e.g., DMSO).

-

Reaction initiation: Prepare a 20X substrate working solution (e.g., 200 µM) by diluting the 10 mM stock in 1X Assay Buffer. Initiate the reaction by adding 10 µL of the 20X substrate working solution to each well. The final substrate concentration will be 10 µM.

-

Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm for AMC-based substrates.[1]

D. Proteasome Activity Assay with Cell Lysates

-

Cell Lysis:

-

For adherent cells, wash with cold PBS, scrape, and pellet by centrifugation.

-

For suspension cells, pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 x 10^7 cells in 0.5 mL).[7]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]

-

Centrifuge at 15,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

Follow the same procedure as for the purified 20S proteasome, but substitute the purified enzyme with an appropriate amount of cell lysate (e.g., 20-50 µg of total protein per well).

-

It is crucial to include a control with a proteasome inhibitor (e.g., MG-132) to distinguish proteasome-specific activity from that of other proteases in the lysate.

-

Data Presentation and Analysis

The primary data will be the rate of increase in fluorescence over time.

-

Data Correction: Subtract the background fluorescence from a "no enzyme" control well from all other readings.

-

Calculation of Reaction Velocity: Plot the corrected relative fluorescence units (RFU) against time (minutes). The initial linear portion of this curve represents the initial reaction velocity (Vmax), which can be calculated as the slope (RFU/min).

-

Conversion to Molar Units: Use the AMC standard curve to convert the reaction velocity from RFU/min to pmol AMC/min.

-

Specific Activity Calculation: For purified enzyme, the specific activity can be expressed as pmol AMC/min/µg of proteasome. For cell lysates, it is typically expressed as pmol AMC/min/mg of total protein.

-

Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Purified 20S Proteasome per well | 0.2 µg | [8] |

| Cell Lysate per well | 20-50 µg | [9] |

| Substrate Concentration (Suc-LLVY-AMC) | 10-100 µM | [10][11] |

| Inhibitor Concentration (MG-132) | 10-100 µM | [10][11] |

| Incubation Temperature | 37°C | [1][4] |

| Kinetic Reading Duration | 30-60 minutes | [1][4] |

| Excitation Wavelength (AMC) | 345-360 nm | [1][8] |

| Emission Wavelength (AMC) | 445-460 nm | [1][8] |

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

References

- 1. benchchem.com [benchchem.com]

- 2. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]

- 3. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. ubpbio.com [ubpbio.com]

Application Note: Preparation of Ala-Ala-Phe-AMC Stock Solution

Introduction

Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a fluorogenic substrate used to assay the activity of chymotrypsin and other chymotrypsin-like proteases. The substrate consists of a tripeptide sequence (Ala-Ala-Phe) linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the peptide bond between Phenylalanine and AMC releases the free AMC fluorophore. The resulting fluorescence, which can be measured at an excitation/emission maximum of approximately 340-360 nm/440-460 nm, is directly proportional to the enzyme's activity.[1]

Proper preparation and storage of the this compound stock solution are critical for obtaining accurate, reliable, and reproducible results in enzymatic assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Molecular Weight | 464.51 g/mol | |

| Empirical Formula | C₂₅H₂₈N₄O₅ | |

| Appearance | Powder | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |

| Solubility | DMSO: ≥10 mg/mLEthanol: 20 mg/mLMethanol: 20-50 mg/mL | [1] |

| Recommended Stock Concentration | 10-100 mM in anhydrous DMSO | |

| Storage (Solid Powder) | 2-8°C or -20°C | |

| Storage (Stock Solution) | -20°C: up to 1 month-80°C: up to 6 months | [2][3][4] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or covered in foil)

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Sonicator

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Procedure

-

Equilibrate Reagent: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents moisture from condensing on the powder, which can affect its stability.[2]

-

Calculate Solvent Volume: Determine the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:

Volume (µL) = [(Mass of powder (mg) / 464.51 ( g/mol )) / 10 (mmol/L)] * 1,000,000

Example: For 1 mg of powder to make a 10 mM solution: Volume = [(0.001 g / 464.51 g/mol ) / 0.010 mol/L] * 1,000,000 µL/L ≈ 21.5 µL of DMSO.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.[2] The solution should be clear and colorless to light yellow.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-protected (e.g., amber) or foil-wrapped microcentrifuge tubes.[2]

-

Storage: Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4] Always protect the solution from light.

Dilution to Working Concentration

For enzymatic assays, the stock solution must be diluted to a final working concentration in the appropriate assay buffer. The optimal working concentration can vary depending on the specific enzyme and assay conditions but typically ranges from 10 µM to 100 µM. Prepare fresh dilutions for each experiment and avoid storing diluted solutions.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the chemical and solvent.

-

Handle DMSO with care, as it can facilitate the absorption of substances through the skin.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for the Ala-Ala-Phe-AMC Fluorogenic Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) assay is a sensitive and continuous fluorometric method for the detection of chymotrypsin-like and tripeptidyl-peptidase II (TPP II) activity.[1][2] The substrate, AAF-AMC, is a non-fluorescent tripeptide sequence linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the phenylalanine residue and AMC by proteases with chymotrypsin-like specificity releases the highly fluorescent AMC molecule. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the enzyme's activity. This assay is widely used for inhibitor screening, enzyme characterization, and studying protease activity in biological samples.

Principle of the Assay

The core of the assay lies in the enzymatic hydrolysis of the AAF-AMC substrate. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence. The fluorescence intensity can be monitored over time to determine the reaction kinetics.

Key Enzymes and Substrates

The AAF-AMC substrate is primarily recognized and cleaved by:

-

α-Chymotrypsin: A serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.

-

Tripeptidyl-Peptidase II (TPP II): A large, cytosolic serine exopeptidase that removes tripeptides from the N-terminus of longer peptides.[1]

Data Presentation

The following tables summarize the key quantitative data for the AAF-AMC assay, including recommended buffer compositions, substrate and enzyme concentrations, and kinetic parameters.

Table 1: Recommended Assay Buffer Compositions

| Enzyme Target | Buffer Component | Concentration | pH | Additional Components | Concentration | Reference |

| α-Chymotrypsin | Tris-HCl | 20 mM | 7.4 | TCEP | 5 mM | [3] |

| Tripeptidyl-Peptidase II | Tris-HCl | 50 mM | 7.5 | DTT | 1 mM | |

| Tripeptidyl-Peptidase I | Sodium Acetate (NaOAc) | 50 mM | 5.0 | NaCl | 100 mM | [4] |

Table 2: Typical Reagent Concentrations and Kinetic Parameters

| Parameter | Value | Enzyme | Notes | Reference |

| Substrate Concentration | ||||

| AAF-AMC | 71 µM | α-Chymotrypsin | - | [3] |

| AAF-AMC | 200 µM | Tripeptidyl-Peptidase I | - | [4] |

| Enzyme Concentration | ||||

| α-Chymotrypsin | 10 nM | - | - | [3] |

| Kinetic Parameters | ||||

| Km | 15 µM | α-Chymotrypsin | For Suc-Ala-Ala-Pro-Phe-AMC | [5] |

| kcat | 1.5 s⁻¹ | α-Chymotrypsin | For Suc-Ala-Ala-Pro-Phe-AMC | [5] |

| Fluorometric Detection | ||||

| Excitation Wavelength | 370-380 nm | - | For released AMC | [3][4] |

| Emission Wavelength | 460 nm | - | For released AMC | [3][4] |

Experimental Protocols

Protocol 1: α-Chymotrypsin Activity Assay

This protocol is adapted from a study investigating the hydrolysis of AAF-AMC by α-chymotrypsin.[3]

Materials:

-

α-Chymotrypsin stock solution

-

AAF-AMC substrate stock solution (in DMSO)

-

Assay Buffer: 20 mM Tris-HCl, 5 mM TCEP, pH 7.4

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare a solution of 20 mM Tris-HCl with 5 mM TCEP and adjust the pH to 7.4.

-

Prepare Reagent Solutions:

-

Dilute the α-chymotrypsin stock solution in Assay Buffer to a final concentration of 20 nM (this will be further diluted to 10 nM in the final reaction).

-

Dilute the AAF-AMC stock solution in Assay Buffer to a final concentration of 142 µM (this will be further diluted to 71 µM in the final reaction).

-

-

Set up the Assay Plate:

-

Add 50 µL of the 20 nM α-chymotrypsin solution to each well.

-

Include control wells with 50 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence.

-

-

Initiate the Reaction:

-

Add 50 µL of the 142 µM AAF-AMC solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorometric microplate reader pre-warmed to 25°C.

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at approximately 370 nm and emission at approximately 460 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from the enzyme reaction fluorescence at each time point.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity of the enzyme can be calculated from a standard curve of free AMC.

-

Protocol 2: Tripeptidyl-Peptidase II (TPP II) Activity Assay

This protocol provides a general framework for measuring TPP II activity.

Materials:

-

TPP II enzyme or cell lysate containing TPP II

-

AAF-AMC substrate stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM DTT, pH 7.5

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare a solution of 50 mM Tris-HCl with 1 mM DTT and adjust the pH to 7.5.

-

Prepare Reagent Solutions:

-

Prepare serial dilutions of the TPP II enzyme or cell lysate in Assay Buffer.

-

Dilute the AAF-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50-100 µM).

-

-

Set up the Assay Plate:

-

Add 50 µL of the diluted TPP II enzyme or cell lysate to each well.

-

Include appropriate controls (e.g., buffer only, substrate only, and a known inhibitor of TPP II).

-

-

Initiate the Reaction:

-

Add 50 µL of the AAF-AMC solution to each well.

-

-

Measure Fluorescence:

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the reaction velocity and normalize to the amount of enzyme or protein in the lysate.

-

Visualizations

Enzymatic Cleavage of Ala-Ala-Phe-AMC

Enzymatic reaction of AAF-AMC.

Experimental Workflow for AAF-AMC Assay

References

Kinetic Analysis of α-Chymotrypsin with Fluorogenic Substrate Ala-Ala-Phe-AMC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals